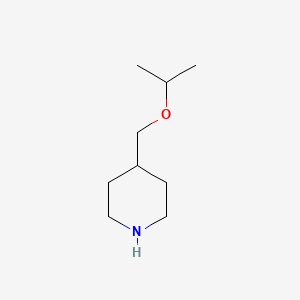

4-(Isopropoxymethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(Isopropoxymethyl)piperidine" is related to a class of piperidine derivatives that have been synthesized and studied for various biological activities. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and derivatives like 4-(Isopropoxymethyl)piperidine are of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of piperidine derivatives has been explored in several studies. For instance, a series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines were synthesized and evaluated for their antiallergy activity . Although the specific synthesis of "4-(Isopropoxymethyl)piperidine" is not detailed, the methodologies used in these studies often involve multi-step organic synthesis, starting from piperidine and introducing various substituents through reactions like alkylation, arylation, and others.

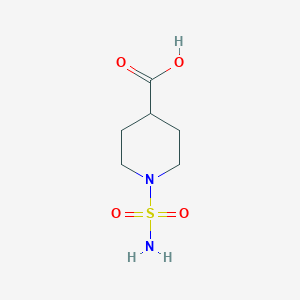

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. In the case of zwitterionic 4-piperidinecarboxylic acid monohydrate, the piperidine ring adopts a chair conformation, and the substituents are positioned to influence the molecule's overall polarity and hydrogen bonding capability . While the exact structure of "4-(Isopropoxymethyl)piperidine" is not provided, similar principles of stereochemistry and conformation would apply to its analysis.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions based on their functional groups. The presence of a methoxymethyl or phenoxymethyl group, as seen in some synthesized compounds, suggests that these derivatives can participate in nucleophilic substitution reactions, potentially leading to the formation of sigma receptor ligands . The specific chemical reactions "4-(Isopropoxymethyl)piperidine" would undergo can be inferred from its functional groups, with the isopropoxymethyl group likely influencing its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their log P values, are important for understanding their pharmacokinetic behavior. Compounds with different substituents on the piperidine ring and the phenoxymethyl group have been shown to have varying affinities for sigma receptors, and their log P values have been estimated using HPLC analysis . These properties are essential for predicting the compound's behavior in biological systems and its potential as a pharmacological agent.

Applications De Recherche Scientifique

-

Antiviral Applications

-

Antimalarial Applications

-

Anti-Inflammatory Applications

Safety And Hazards

The safety data sheet recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in this field could be the development of new synthesis methods for substituted piperidines .

Propriétés

IUPAC Name |

4-(propan-2-yloxymethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)11-7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMLFMJZFONRNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isopropoxymethyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide](/img/structure/B1292102.png)

![1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1292115.png)